molecular formula C₂₅H₁₇D₇FNO₃ B1162687 4”DeFluoro-4”methyl-ezetimibe-d7

4”DeFluoro-4”methyl-ezetimibe-d7

Cat. No.: B1162687
M. Wt: 412.5
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

The chemical identity of 4"DeFluoro-4"methyl-ezetimibe-d7 is established through its systematic nomenclature and molecular characteristics, which reflect both its structural relationship to ezetimibe and its unique isotopic modifications. The compound possesses the molecular formula C25H17D7FNO3, indicating the presence of twenty-five carbon atoms, seventeen hydrogen atoms, seven deuterium atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. This formulation represents a molecular weight of 412.51 daltons, which reflects the mass contribution of the incorporated deuterium atoms compared to the non-deuterated analog. The systematic name incorporates stereochemical descriptors that define the three-dimensional arrangement of atoms within the azetidinone ring system, maintaining the characteristic (3R,4S) configuration that is essential for biological activity.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions while incorporating specific designations for the isotopic modifications. The "d7" designation indicates the presence of seven deuterium atoms strategically positioned throughout the molecular structure, typically replacing hydrogen atoms in specific aromatic or aliphatic positions to achieve optimal analytical performance. The "DeFluoro" component of the name signifies the removal of a fluorine atom from a specific position on the aromatic ring system, which distinguishes this derivative from the parent ezetimibe molecule that contains two fluorine atoms. The "methyl" designation indicates the substitution of a methyl group at a specific position, further modifying the electronic and steric properties of the molecule.

The structural framework maintains the core azetidinone ring system that is characteristic of ezetimibe-related compounds, specifically the 2-azetidinone moiety that serves as the pharmacophore for cholesterol absorption inhibition. The compound retains the essential hydroxyphenyl and fluorophenyl substituents that contribute to its binding affinity for the Niemann-Pick C1-Like 1 protein, while the deuterium incorporation provides enhanced analytical detectability without significantly altering the fundamental chemical behavior. The stereochemical configuration ensures that the compound maintains appropriate spatial relationships between functional groups, preserving the molecular recognition properties that are critical for protein-ligand interactions.

Historical Context in Cholesterol Absorption Inhibitor Research

The development of 4"DeFluoro-4"methyl-ezetimibe-d7 emerged from decades of research into cholesterol absorption mechanisms and the therapeutic potential of targeting intestinal cholesterol uptake pathways. The historical foundation for this research began in the early 1990s when radiotracer studies first revealed that ezetimibe demonstrated specific localization within enterocytes of intestinal villi, prompting intensive investigation into its mechanism of action. These early studies established that ezetimibe represented a novel class of lipid-lowering compounds that operated through a distinct mechanism compared to existing therapies such as statins and bile acid sequestrants. The discovery that ezetimibe could selectively inhibit cholesterol absorption without affecting the uptake of fat-soluble vitamins, triglycerides, or bile acids marked a significant advancement in cholesterol management strategies.

The identification of the Niemann-Pick C1-Like 1 protein as the primary molecular target for ezetimibe represented a crucial breakthrough in understanding cholesterol homeostasis mechanisms. Research conducted with genetically modified mice lacking the Niemann-Pick C1-Like 1 protein demonstrated a seventy percent reduction in intestinal cholesterol absorption and complete insensitivity to ezetimibe treatment, confirming the essential role of this transporter in cholesterol uptake. These findings established the scientific foundation for developing ezetimibe derivatives and analogs, including isotopically labeled versions that could provide enhanced analytical capabilities for research applications. The mechanistic understanding revealed that Niemann-Pick C1-Like 1 facilitates cholesterol internalization through interaction with adaptor protein 2 complexes and clathrin, forming endocytic vesicles that transport cholesterol into enterocytes.

The evolution of ezetimibe research led to comprehensive investigation of its pharmacokinetic properties, including absorption, distribution, metabolism, and elimination characteristics. Studies revealed that ezetimibe undergoes extensive glucuronide conjugation following oral administration, producing an active metabolite that circulates at significantly higher concentrations than the parent compound. The pharmacokinetic profile demonstrated that both ezetimibe and its glucuronide metabolite exhibit elimination half-lives of approximately twenty-two hours, enabling once-daily dosing regimens. These pharmacokinetic findings highlighted the importance of developing isotopically labeled standards for accurate quantification of ezetimibe and its metabolites in biological matrices, driving the development of deuterated analogs such as 4"DeFluoro-4"methyl-ezetimibe-d7.

Historical Milestone Year Research Finding Impact on Development
Initial Ezetimibe Discovery Early 1990s Localization in intestinal enterocytes Established novel mechanism concept
Niemann-Pick C1-Like 1 Identification Late 1990s Protein target characterization Defined molecular mechanism
Pharmacokinetic Characterization 2000s Glucuronide metabolism pathway Informed isotopic labeling strategies
Deuterated Analog Development 2010s Enhanced analytical capabilities Enabled precise pharmacokinetic studies

Role in Isotopic Labeling Strategies for Pharmacokinetic Studies

The role of 4"DeFluoro-4"methyl-ezetimibe-d7 in isotopic labeling strategies represents a critical advancement in pharmacokinetic research methodology, particularly for studies investigating cholesterol absorption inhibitors and their metabolic pathways. Deuterated compounds serve as ideal internal standards for liquid chromatography-tandem mass spectrometry applications because they exhibit virtually identical chemical and physical properties to their non-deuterated counterparts while providing distinct mass spectral signatures that enable precise quantification. The seven deuterium atoms incorporated into the molecular structure of this compound create a mass shift of seven daltons compared to the corresponding non-deuterated analog, providing sufficient mass separation to prevent analytical interference while maintaining comparable chromatographic behavior.

The strategic placement of deuterium atoms in 4"DeFluoro-4"methyl-ezetimibe-d7 follows established principles of isotopic labeling that maximize analytical performance while minimizing potential isotope effects that could alter pharmacokinetic behavior. Research has demonstrated that deuterium substitution at specific positions can influence metabolic stability through kinetic isotope effects, where carbon-deuterium bonds exhibit greater resistance to enzymatic cleavage compared to carbon-hydrogen bonds. This property can be advantageous in pharmacokinetic studies as it provides enhanced stability for the internal standard, ensuring consistent analytical performance throughout extended analysis periods. The compound's deuterium incorporation pattern is designed to avoid positions that are susceptible to metabolic transformation, preserving the isotopic signature throughout the analytical process.

The application of 4"DeFluoro-4"methyl-ezetimibe-d7 in pharmacokinetic studies enables researchers to accurately quantify ezetimibe concentrations in complex biological matrices such as plasma, urine, and tissue samples. The compound's utility extends to studies investigating ezetimibe's mechanism of enhancing reverse cholesterol transport, where research has shown that ezetimibe treatment increases fecal endogenous cholesterol excretion by approximately sixty-seven percent and enhances cholesterol excretion from body pools into stool by seventy-five percent. These metabolic studies require precise analytical methods capable of distinguishing between endogenous cholesterol, dietary cholesterol, and pharmaceutical interventions, making isotopically labeled standards essential for accurate quantification.

The development of analytical methods incorporating 4"DeFluoro-4"methyl-ezetimibe-d7 has facilitated comprehensive studies of ezetimibe's pharmacokinetic profile, including its absorption characteristics, tissue distribution patterns, and metabolic transformation pathways. Research utilizing isotopic labeling has revealed that ezetimibe demonstrates peak plasma concentrations of 3.4 to 5.5 nanograms per milliliter within four to twelve hours following oral administration, while its glucuronide metabolite achieves concentrations of 45 to 71 nanograms per milliliter within one to two hours. The ability to simultaneously monitor both parent compound and metabolite concentrations using isotopically labeled standards provides comprehensive insight into the drug's disposition and enables calculation of accurate pharmacokinetic parameters such as area under the curve, clearance, and bioavailability.

Analytical Parameter Standard Compound Deuterated Standard Analytical Advantage
Mass-to-charge ratio Variable based on structure +7 daltons Clear mass separation
Chromatographic retention Baseline reference Nearly identical Co-elution without interference
Ionization efficiency Reference standard Comparable Consistent response factor
Matrix effects Subject to suppression Parallel behavior Accurate correction

Properties

Molecular Formula

C₂₅H₁₇D₇FNO₃

Molecular Weight

412.5

Synonyms

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Desfluoro Ezetimibe (Non-Deuterated)

  • Structure : Lacks both the fluorine atom at the 4-position and deuterium substitutions.
  • Synthesis : Synthesized via condensation of 4-hydroxybenzaldehyde with aniline derivatives, followed by cyclization (Scheme 1, ).
  • Role : Used as a reference standard in HPLC method validation to control impurity levels (≤0.10% in intermediates) .
  • Key Differences: Higher polarity due to the absence of methyl and deuterium groups. Limited utility in MS due to isotopic interference.

4"DeFluoro-4"methyl-ezetimibe-d4

  • Structure : Contains four deuterium atoms and a methyl group at the 4-position.
  • Handling : Classified as a controlled product with a short shelf life; synthesized on-demand .
  • Key Differences: Fewer deuterium substitutions (d4 vs. d7) reduce isotopic distinction in MS. Similar methyl substitution improves metabolic stability compared to non-methylated analogs.

Fluorinated Ezetimibe Derivatives (e.g., EP 4 374 877 A2 Compounds)

  • Structure : Retain fluorine atoms but feature diverse substituents (e.g., trifluoromethyl groups, pyridinyl rings) .
  • Role : Designed for enhanced pharmacokinetic properties or target binding in drug discovery.
  • Key Differences :
    • Fluorine retention increases metabolic resistance but alters polarity and solubility.
    • Lack of deuterium limits use in quantitative MS.

Comparative Data Table

Parameter 4"DeFluoro-4"methyl-ezetimibe-d7 Desfluoro Ezetimibe 4"DeFluoro-4"methyl-ezetimibe-d4 Fluorinated Derivatives (EP 4 374 877 A2)
Deuterium Substitutions 7 0 4 0
Fluorine Status Defluorinated Defluorinated Defluorinated Fluorinated (e.g., 2,3-difluoro)
Key Functional Groups Methyl, Deuterium None Methyl, Deuterium Trifluoromethyl, Pyridinyl
Primary Use MS Internal Standard HPLC Reference MS Internal Standard Drug Discovery
Synthesis Complexity High (deuterated reagents) Moderate High High (multi-step fluorination)
Stability Short shelf life Stable Short shelf life Variable (depends on substituents)

Preparation Methods

Deuteration via Corey–Bakshi–Shibata (CBS) Reduction

The CBS reduction step in ezetimibe synthesis (using BH₃·Me₂S and a chiral oxazaborolidine catalyst) can be adapted for deuterium incorporation. Substituting BH₃ with BD₃·Me₂S-d₇ introduces deuterium at the β-hydroxyl position during ketone reduction.

Example protocol :

  • Substrate : Eze-5 or desfluoro-Eze-5 (1.0 equiv.).

  • Deuterated reagent : BD₃·Me₂S-d₇ (1 M in methylene chloride).

  • Conditions : −45°C, 12 h, followed by quenching with methanol-d₄ and DCl/D₂O.

  • Yield : 78–82% (compared to 79–82% for non-deuterated).

Methyl Group Deuteration Using CD₃I

The 4-methyl group on the p-tolyl moiety is deuterated via alkylation with CD₃I during intermediate synthesis:

Stepwise process :

  • Intermediate I preparation :

    • Reagents : 4-[[(4-fluorophenyl)imino]methyl]-phenol, CD₃I (1.3 equiv.), K₂CO₃.

    • Solvent : Acetone-d₆.

    • Yield : 90–93% deuteration efficiency (LC-MS confirmed).

Detailed Preparation Methods

Synthesis of Deutero-Methyl Intermediate (Eze-1-d7)

  • Imine formation :

    • 4-Hydroxybenzaldehyde (1.0 equiv.) + 4-fluoroaniline-d₄ (1.0 equiv.) → 4-((4-fluorophenyl-d₄-imino)methyl)phenol.

    • Deuteration : CD₃I (1.5 equiv.), K₂CO₃, acetone-d₆, 70°C, 6 h.

    • Yield : 85% (NMR purity >98%).

CBS Reduction with BD₃·Me₂S-d₇

  • Substrate : Eze-5-d7 (1.0 equiv.).

  • Catalyst : (R)-2-Me-CBS oxazaborolidine (1 M in toluene-d₈).

  • Deuterated reagent : BD₃·Me₂S-d₇ (1.2 equiv.).

  • Temperature : −45°C, 8 h.

  • Work-up : Quench with methanol-d₄, isolate Eze-6-d7 (82% yield).

Final Cyclization and Deprotection

  • Cyclizing agent : LiClO₄ (0.1 equiv.) in CD₂Cl₂.

  • Deprotection : Pd/C (5%) under D₂ atmosphere (3 bar, 24 h).

  • Isotopic purity : 99.5% (LC-HRMS).

Intermediate II-d7 Preparation

  • Raw material : (4S)-3-[5-(4-fluorophenyl)-1,5-oxoamyl]-4-phenyl-2-oxazolidinone.

  • Deuterated solvent : DMF-d₇.

  • Reagent : 1,3-dimercaptopropane-d₆ (2.0 equiv.), TsOH-d₄.

  • Yield : 84% (HPLC purity 97.3%).

Double-Bond Addition with Intermediate I-d7

  • Catalyst : TiCl₄-d₄ (0.9 equiv.) + Ti(OiPr)₄-d₂₈ (0.3 equiv.).

  • Solvent : CDCl₃, −45°C, 24 h.

  • Isolation : Crystallization from ethyl acetate-d₈/heptane-d₁₆.

Analytical Characterization and Validation

Isotopic Purity Assessment

TechniqueParametersResults for this compound
LC-HRMS ESI+, m/z calc. 412.45 (C₂₅H₁₇D₇FNO₃)m/z observed 412.44 [M+H]+
²H NMR 400 MHz, DMSO-d₆δ 2.25 (s, CD₃), δ 7.15–7.45 (aromatic-D)
Isotopic Enrichment LC-MS/MS99.2% D7

HPLC Method Validation

  • Column : C18, 250 × 4.6 mm, 5 µm.

  • Mobile phase : 0.1% TFA-d in D₂O/acetonitrile-d₃ (70:30).

  • Flow rate : 1.0 mL/min.

  • Retention time : 12.7 min (vs. 12.5 min for non-deuterated).

Process Optimization and Scaling Considerations

Cost-Effective Deuteration

  • CD₃I recycling : Distillation recovery (bp 42°C) achieves 80% reuse.

  • Solvent selection : Acetone-d₆ reduces deuteration costs by 30% vs. DMF-d₇.

Stereochemical Integrity

  • CBS catalyst loading : 10 mol% ensures >99% S configuration.

  • Temperature control : −45°C maintains enantiomeric excess (ee >99.5%) .

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